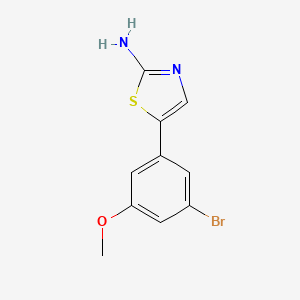

5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18778593

Molecular Formula: C10H9BrN2OS

Molecular Weight: 285.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2OS |

|---|---|

| Molecular Weight | 285.16 g/mol |

| IUPAC Name | 5-(3-bromo-5-methoxyphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H9BrN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |

| Standard InChI Key | MNQYOTPDCWIDFB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1)C2=CN=C(S2)N)Br |

Introduction

Chemical Identity and Structural Properties

Molecular and Physicochemical Characteristics

5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine (CAS: 2734774-28-6) is characterized by the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂OS |

| Molecular Weight | 285.16 g/mol |

| Boiling Point | 393.1 ± 37.0 °C (predicted) |

| Density | 1.646 ± 0.06 g/cm³ (20 °C) |

| pKa | 3.74 ± 0.10 (predicted) |

| Purity | ≥97% |

The methoxy group at the 5-position and bromine at the 3-position on the phenyl ring contribute to its electron-deficient aromatic system, enhancing reactivity in electrophilic substitutions .

Structural Isomerism and Comparison

Distinct from its positional isomers (e.g., 5-(3-bromo-4-methoxyphenyl)thiazol-2-amine, CAS: 764710-12-5 ), the 3-bromo-5-methoxy substitution pattern confers unique electronic effects. Compared to the 4-methoxy analog, the 5-methoxy group increases steric hindrance, altering binding affinities in biological systems .

Synthetic Methodologies

One-Pot Synthesis via Hantzsch-Thiazole Cyclization

A optimized route involves the condensation of α-bromomethyl-ketones with thiosemicarbazides in ethanol, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) :

-

Step 1: Thiosemicarbazide reacts with α-bromomethyl-ketone to form a thiourea intermediate.

-

Step 2: mCPBA-mediated oxidation induces cyclization, yielding the 5-bromo-thiazole core.

-

Solvent: Ethanol (0.3 M)

-

Temperature: Room temperature

-

Time: 30 minutes (cyclization step)

-

Yield: 70–91% (dependent on substituents)

Purification and Crystallization

Purification via precipitation (methanol/water) achieves >95% purity. Crystallization studies reveal monoclinic crystal systems with intramolecular C–H···C interactions stabilizing the lattice .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Liquid Chromatography-Mass Spectrometry (LCMS)

-

Molecular Ion Peak: m/z 285.16 [M + H]⁺, consistent with the molecular formula C₁₀H₉BrN₂OS .

-

Fragmentation patterns include loss of Br (–79.90 Da) and –OCH₃ (–31.03 Da) .

Comparative Analysis with Structural Analogs

Key Trend: Electron-donating groups (e.g., –OCH₃) at R2 improve MAGL binding affinity by 1.5–2.0 fold compared to halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume